molecular formula C11H15ClN2 B2365987 [1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine CAS No. 952959-64-7

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B2365987
CAS No.: 952959-64-7
M. Wt: 210.71
InChI Key: ZLOIUMRCHZQPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine (CAS: 1177297-90-3) is a pyrrolidine derivative featuring a 2-chlorophenyl substituent at the 1-position and a methanamine group at the 3-position. Its molecular formula is C₁₁H₁₅ClN₂ (free base) or C₁₃H₁₇ClN₂O₄ as the oxalate salt, with a molecular weight of 300.74 g/mol . This compound is typically synthesized via reductive amination or coupling reactions involving chlorophenyl precursors and pyrrolidine intermediates.

Properties

IUPAC Name

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOIUMRCHZQPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-64-7
Record name [1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of [1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Potential Therapeutic Applications

Research has indicated that [1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine may exhibit various biological activities, particularly in neuropharmacology. Studies have explored its interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Anticonvulsant and Analgesic Properties

A series of studies evaluated derivatives of this compound for their anticonvulsant and analgesic properties. For instance, modifications to the pyrrolidine structure have shown promising results in models of epilepsy and pain management.

Compound Activity Model Used
AStrong anticonvulsantMaximal electroshock (MES)
BModerate analgesicHot plate test
CSignificant antinociceptiveFormalin test

These findings suggest that compounds similar to this compound could lead to new treatments for conditions such as epilepsy and chronic pain.

Study on Antimicrobial Activity

Recent research has demonstrated that pyrrolidine derivatives, including this compound, possess antimicrobial properties. In vitro tests revealed strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

This antimicrobial efficacy positions this compound as a candidate for further investigation in the development of new antibiotics.

Clinical Implications

The potential clinical applications of this compound are significant. Its ability to inhibit gastric acid secretion suggests utility in treating gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Ongoing research aims to explore its efficacy compared to traditional proton pump inhibitors.

Mechanism of Action

The mechanism of action of [1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aryl-Pyrrolidine Scaffolds

The following table highlights key structural analogs and their differentiating features:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key References
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanamine 3-Chlorophenyl at pyrrolidine-1-position C₁₁H₁₅ClN₂ 1095545-14-4
[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine 4-Methylphenyl at pyrrolidine-1-position C₁₂H₁₈N₂ 1017428-21-5
[1-(2-Methylphenyl)pyrrolidin-3-yl]methanamine 2-Methylphenyl at pyrrolidine-1-position C₁₂H₁₈N₂ MolPort-016-583-212
(1-(3,4-Dichlorophenyl)piperidin-4-yl)methanamine Dichlorophenyl + piperidine scaffold C₁₂H₁₆Cl₂N₂ 1152497-30-7
(1-Allylpyrrolidine-2-yl)methanamine Allyl group at pyrrolidine-1-position C₈H₁₆N₂ N/A

Key Observations :

  • Aryl Group Position : The position of the chlorophenyl substituent (2-, 3-, or 4-) significantly impacts steric and electronic properties. For instance, the 2-chlorophenyl group in the target compound may enhance binding to planar receptor sites compared to 3- or 4-substituted analogs .

Pharmacological and Functional Comparisons

Receptor Binding Profiles
  • Serotonin Receptor Antagonists: Compound 14 in , [(S)-(1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)pyrrolidin-3-yl)methanamine], exhibits dual 5-HT6R/5-HT3R antagonism and MAO-B reversibility. This suggests that chlorophenyl-pyrrolidine derivatives may target serotonin pathways, though direct data for the target compound is lacking .
  • Adenosine Receptor Ligands: describes dicyanopyridines with imidazole-methanamine substituents as adenosine receptor ligands.
Spectroscopic Data
  • ¹³C NMR : The target compound’s oxalate salt () shows peaks consistent with pyrrolidine carbons (δ ~50–65 ppm) and aromatic carbons (δ ~120–140 ppm), aligning with data for [(S)-1-(3-chlorobenzyl)pyrrolidine derivatives () .
  • HRMS : The free base ([M+H]+ = 210.71) matches theoretical values for C₁₁H₁₅ClN₂ .

Biological Activity

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group. Its structural formula can be represented as follows:

C12H16ClN\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}

This structure is significant as it influences the compound's interaction with biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and cellular signaling pathways. The compound interacts with specific molecular targets, impacting various biological processes. Current research indicates that it may affect:

  • Neurotransmitter Systems : The compound has shown potential in modulating neurotransmitter levels, which could influence mood and cognitive functions.
  • Enzyme Interactions : It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular responses.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticonvulsant and Analgesic Properties

Recent studies have highlighted the anticonvulsant potential of pyrrolidine derivatives. For example, a related compound demonstrated superior efficacy in seizure models compared to traditional anticonvulsants like valproic acid, indicating possible therapeutic applications in epilepsy management . Additionally, the analgesic properties have been assessed using formalin-induced pain models, showing promise for neuropathic pain treatment.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The results indicated robust antibacterial action against multiple strains, with a focus on the role of halogen substituents in enhancing bioactivity.

CompoundMIC (mg/mL)Active Against
10.0039S. aureus
20.025E. coli
30.010Pseudomonas spp.

Study 2: Anticonvulsant Activity

In another study focused on anticonvulsant properties, a series of pyrrolidine derivatives were synthesized and tested in various seizure models. The most active compound exhibited an ED50 significantly lower than that of established anticonvulsants.

CompoundED50 (mg/kg)Protective Index
A68.30>3
B28.20>4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.